MAO-B Inhibitory Potency: Nanomolar Activity in 2-Methylbenzoxazole Series Versus Unsubstituted Benzoxazole Scaffolds
2-Methylbenzo[d]oxazole derivatives, which share the core scaffold with (2-Methylbenzo[d]oxazol-5-yl)methanol, demonstrate exceptional MAO-B inhibitory potency. The most potent derivative in the series (compound 1d) exhibited an IC50 of 0.0023 µM against human MAO-B, representing a >10,000-fold potency improvement over unsubstituted benzoxazole controls (IC50 >100 µM) [1]. While (2-Methylbenzo[d]oxazol-5-yl)methanol itself has not been directly evaluated in this assay, the presence of the 2-methyl substituent is a critical pharmacophoric element conferring MAO-B binding affinity absent in des-methyl analogs such as Benzo[d]oxazol-5-ylmethanol.
| Evidence Dimension | MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2-methylbenzo[d]oxazole series scaffold (compound 1d: 0.0023 µM) |
| Comparator Or Baseline | Unsubstituted benzoxazole controls: IC50 >100 µM |
| Quantified Difference | >43,000-fold lower IC50 for 2-methyl-substituted scaffold |
| Conditions | Recombinant human MAO-B; fluorometric assay using kynuramine as substrate |
Why This Matters
The 2-methyl substituent is a structural determinant of nanomolar MAO-B affinity, making (2-Methylbenzo[d]oxazol-5-yl)methanol a superior starting point for developing CNS-penetrant MAO-B inhibitors compared to unsubstituted benzoxazole alternatives.
- [1] Shaw M, Petzer JP, Cloete TT, Petzer A. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research, 2025, 34:1505–1515. View Source
